![molecular formula C13H13ClN2OS B3005014 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide CAS No. 756859-01-5](/img/structure/B3005014.png)

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

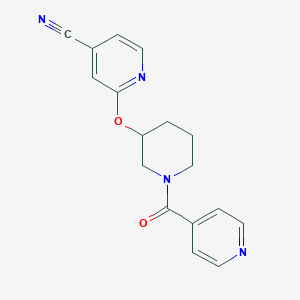

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C13H13ClN2OS and a molecular weight of 280.77 . It is used for research purposes .

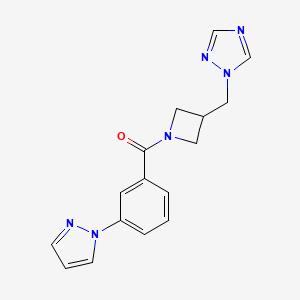

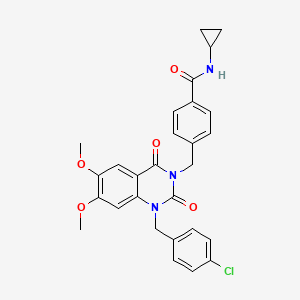

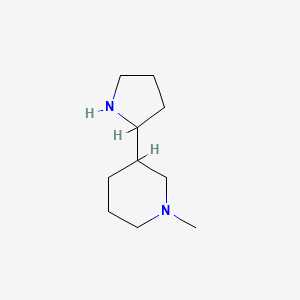

Molecular Structure Analysis

The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide” is defined by its molecular formula C13H13ClN2OS . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide” include a molecular weight of 280.77 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Antimicrobial Agent

This compound has been studied for its potential as an antimicrobial agent. The thiazole nucleus, which is part of its structure, is known to block the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity against various bacterial species . This makes it a candidate for developing new antimicrobial drugs that could combat drug-resistant bacteria.

Anticancer Activity

Research indicates that derivatives of this compound show promise as antiproliferative agents, particularly against breast cancer cell lines . The ability to inhibit the growth of cancer cells makes it a valuable asset in the field of oncology for the development of new cancer therapies.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its binding mode with various receptors . This application is crucial in rational drug design, where the compound can serve as a lead for developing more potent therapeutic agents.

Pharmacological Research

Due to its medicinal properties, this compound is used in pharmacological research to study its efficacy and mechanism of action in treating various diseases. Its role in inhibiting microbial growth and cancer cell proliferation is of particular interest .

Chemical Synthesis

In the field of chemical synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity due to the chloromethyl group makes it a versatile intermediate in organic synthesis .

Material Science

The compound’s unique properties may be explored in material science research, particularly in the development of new materials with antimicrobial and anticancer properties. Its incorporation into polymers or coatings could lead to innovative applications .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various analytical methods to quantify or detect the presence of similar structures in mixtures .

Life Science Research

Lastly, in life science research, the compound’s biological activities make it a subject of study in understanding cellular processes and developing new therapeutic strategies .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

properties

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-9-4-3-5-12(6-9)16(10(2)17)13-15-11(7-14)8-18-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROENKKPAMXVNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=NC(=CS2)CCl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)